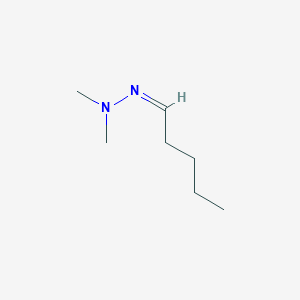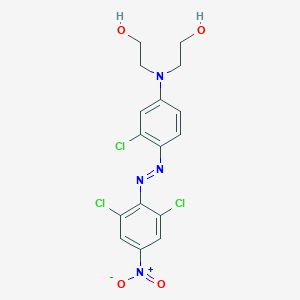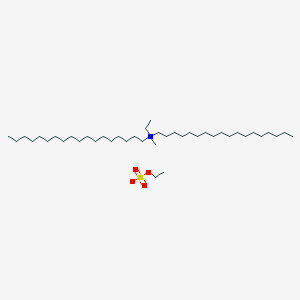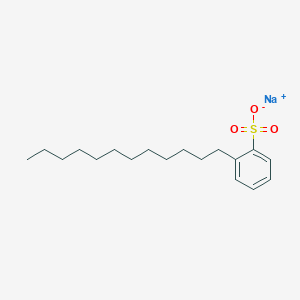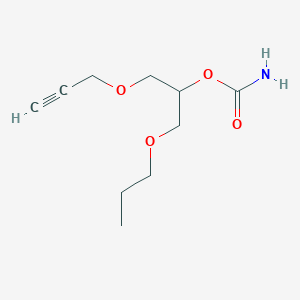
Zinc, bis(2-aminophenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, bis(2-aminophenylthio)-, also known as ZnAP2S, is a compound that has been widely used in scientific research due to its unique properties. It is a zinc-containing compound that is often used as a reagent in various chemical reactions.
Mécanisme D'action
Zinc, bis(2-aminophenylthio)- acts as a chelator of zinc ions, which are essential for many biological processes. When Zinc, bis(2-aminophenylthio)- binds to zinc ions, it forms a stable complex that can be used to study the role of zinc in various biological systems. The complex can also be used to inhibit the activity of zinc-dependent enzymes.
Biochemical and Physiological Effects:
Zinc is an essential micronutrient that plays a critical role in many biochemical and physiological processes. Zinc, bis(2-aminophenylthio)- has been shown to inhibit the activity of zinc-dependent enzymes, including carbonic anhydrase and alkaline phosphatase. It has also been shown to induce apoptosis in cancer cells by disrupting zinc homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Zinc, bis(2-aminophenylthio)- in lab experiments is its ability to chelate zinc ions, which allows researchers to study the role of zinc in various biological systems. However, Zinc, bis(2-aminophenylthio)- has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on Zinc, bis(2-aminophenylthio)-. One direction is to develop new methods for the synthesis of Zinc, bis(2-aminophenylthio)- that are more efficient and scalable. Another direction is to study the biological activity of Zinc, bis(2-aminophenylthio)- in more detail, including its effects on zinc-dependent enzymes and its potential as a therapeutic agent for cancer. Additionally, the use of Zinc, bis(2-aminophenylthio)- as a fluorescent probe for the detection of zinc ions in biological systems could be further explored.
Méthodes De Synthèse
The synthesis of Zinc, bis(2-aminophenylthio)- involves the reaction of 2-mercaptanophenylamine with zinc chloride in the presence of a base. The reaction produces a white precipitate that is then purified through recrystallization. The final product is a white powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Zinc, bis(2-aminophenylthio)- has been widely used in scientific research due to its ability to chelate zinc ions. It has been used as a reagent in various chemical reactions, including cross-coupling reactions, nucleophilic substitution reactions, and oxidative coupling reactions. Zinc, bis(2-aminophenylthio)- has also been used as a fluorescent probe for the detection of zinc ions in biological systems.
Propriétés
Numéro CAS |
14650-81-8 |
|---|---|
Nom du produit |
Zinc, bis(2-aminophenylthio)- |
Formule moléculaire |
C12H10N2S2Zn-4 |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
zinc;2-aminobenzenethiolate |
InChI |
InChI=1S/2C6H7NS.Zn/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,8H,7H2;/q;;+2/p-2 |
Clé InChI |
RPUGZLGVGYYLDA-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)N)[S-].C1=CC=C(C(=C1)N)[S-].[Zn+2] |
SMILES canonique |
C1=CC=C(C(=C1)[NH-])[S-].C1=CC=C(C(=C1)[NH-])[S-].[Zn] |
Synonymes |
Zinc bis(2-aminobenzenethiolate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





